molecular formula C21H20N4O4S B2492635 ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate CAS No. 946224-27-7

ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate

Cat. No.: B2492635
CAS No.: 946224-27-7
M. Wt: 424.48
InChI Key: HEYWFRAUSMGTBP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

    Target of Action

    Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the exact structure of the derivative.

    Mode of Action

    The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors . The exact mode of action would depend on the specific targets of the compound.

    Biochemical Pathways

    Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . For example, some thiazole derivatives may affect pathways related to inflammation, while others may affect pathways related to cell growth and proliferation.

    Pharmacokinetics

    The pharmacokinetics of thiazole derivatives can vary widely, depending on factors such as the specific structure of the derivative, the route of administration, and the individual patient’s metabolism .

    Result of Action

    The result of the compound’s action would depend on its specific targets and mode of action. For example, a thiazole derivative that inhibits a certain enzyme might result in decreased activity of that enzyme, leading to changes in the biochemical pathways that the enzyme is involved in .

    Action Environment

    The action of thiazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 2-bromoacetyl bromide to form ethyl 4-(2-bromoacetamido)benzoate. This intermediate is then reacted with 2-aminothiazole to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(phenylcarbamoyl)amino]benzoate
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives with various substituents

Uniqueness

Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is unique due to its specific structural features, which confer distinct biological activities. The presence of both the thiazole ring and the benzoate moiety allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

ethyl 4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-29-19(27)14-8-10-16(11-9-14)22-18(26)12-17-13-30-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYWFRAUSMGTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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